Methyl 3-amino-2-fluoro-6-methylbenzoate
Description
Methyl 3-amino-2-fluoro-6-methylbenzoate is a substituted benzoate ester with a fluorine atom at position 2, an amino group at position 3, and a methyl group at position 6. Its molecular formula is C₉H₁₀FNO₂ (molecular weight: 183.18 g/mol). The fluorine atom and amino group contribute to its unique electronic properties, influencing reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 3-amino-2-fluoro-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIDZTKHSXTEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-fluoro-6-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-6-methylbenzoic acid, followed by reduction to form the corresponding amine. The final step involves esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 3-amino-2-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-fluoro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (2, 3, 6) |
|---|---|---|---|---|
| Methyl 3-amino-2-fluoro-6-methylbenzoate | - | C₉H₁₀FNO₂ | 183.18 | 2-F, 3-NH₂, 6-CH₃ |
| Methyl 3-amino-6-fluoro-2-methylbenzoate | 848678-60-4 | C₉H₁₀FNO₂ | 183.18 | 2-CH₃, 3-NH₂, 6-F (positional isomer) |
| Methyl 3-amino-6-chloro-2-fluorobenzoate | 1268830-74-5 | C₈H₇ClFNO₂ | 203.58 | 2-F, 3-NH₂, 6-Cl (halogen substitution) |
| Methyl 3-amino-2-chloro-6-fluorobenzoate | 1268830-74-5 | C₈H₇ClFNO₂ | 203.58 | 2-Cl, 3-NH₂, 6-F (halogen substitution) |
| Methyl 3-amino-6-fluoro-2-methoxybenzoate | 1268830-91-6 | C₉H₁₀FNO₃ | 199.18 | 2-OCH₃, 3-NH₂, 6-F (methoxy substitution) |
Structural and Electronic Differences
Positional Isomerism: Methyl 3-amino-6-fluoro-2-methylbenzoate (CAS 848678-60-4) shares the same molecular formula as the target compound but differs in substituent positions (2-CH₃ vs. 2-F). This positional isomerism significantly impacts polarity and solubility.
Halogen Substitution: Methyl 3-amino-6-chloro-2-fluorobenzoate (CAS 1268830-74-5) replaces the methyl group at position 6 with chlorine. The larger atomic radius and lower electronegativity of Cl compared to CH₃ increase lipophilicity, making this compound more suited for hydrophobic interactions in pesticidal applications . Methyl 3-amino-2-chloro-6-fluorobenzoate demonstrates how halogen positioning affects reactivity. The 2-Cl substituent may sterically hinder electrophilic substitution at the aromatic ring compared to the 2-F group in the target compound .
Methoxy Substitution: Methyl 3-amino-6-fluoro-2-methoxybenzoate (CAS 1268830-91-6) substitutes fluorine at position 2 with a methoxy group (-OCH₃).
Biological Activity
Methyl 3-amino-2-fluoro-6-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
This compound features a methyl ester group, an amino group, and a fluorine atom attached to a methyl-substituted benzoate structure. Its molecular formula is with a molecular weight of approximately 171.15 g/mol. The unique arrangement of these functional groups contributes to its biological properties.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies indicate that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial activity : The compound may interact with microbial enzymes or receptors, contributing to its antimicrobial effects.
- Analgesic effects : Its structural similarity to known analgesics indicates potential pain-relieving properties.
The mechanism of action involves the compound's binding affinity to specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The introduction of the fluorine atom enhances lipophilicity, improving the compound's ability to cross biological membranes and interact with target sites effectively .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| Methyl 4-amino-2,5-dimethylbenzoate | Amino group at position 4 | 0.98 |
| Methyl 4-amino-2,6-dimethylbenzoate | Amino group at position 4 | 0.98 |
| Methyl 5-amino-2-methylbenzoate | Amino group at position 5 | 0.92 |
| Methyl 3-bromo-6-fluoro-2-methylbenzoate | Bromine instead of amino group | 0.92 |
The specific positioning of the amino and fluoro groups in this compound significantly influences its reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Enzyme Inhibition Studies : Research has shown that similar compounds can inhibit enzymes involved in inflammatory responses. For instance, fluorinated analogs have demonstrated enhanced potency in inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .
- Antimicrobial Testing : In vitro studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the amino group is crucial for enhancing this activity.
- Pharmacokinetic Properties : The introduction of fluorine has been associated with improved pharmacokinetic profiles, including increased bioavailability and metabolic stability. This is particularly relevant for drug design, where such modifications can lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
